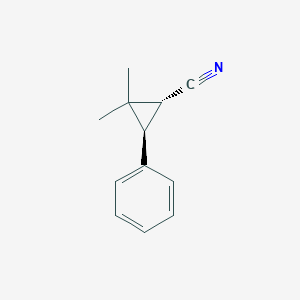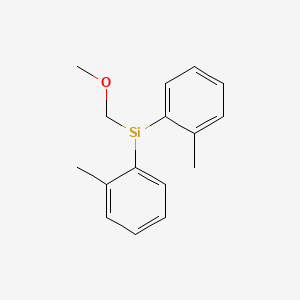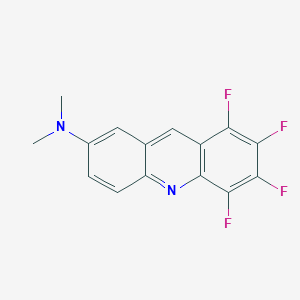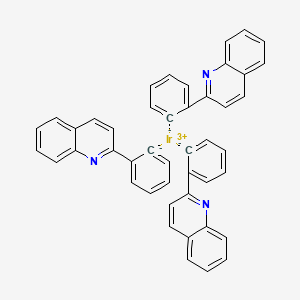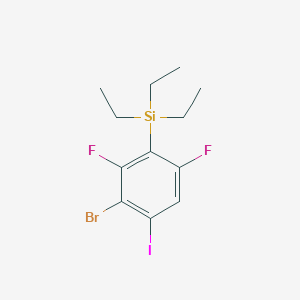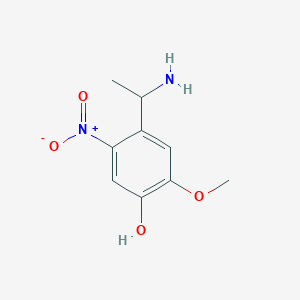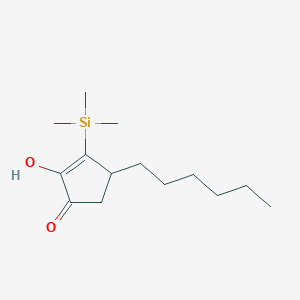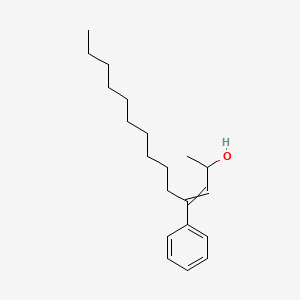
4-Phenyltetradec-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyltetradec-3-en-2-ol is an organic compound characterized by a phenyl group attached to a tetradecene chain with a hydroxyl group at the second carbon. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyltetradec-3-en-2-ol typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps include:
Formation of the Ylide: A phosphonium salt is treated with a strong base like sodium hydride to form the ylide.
Wittig Reaction: The ylide reacts with a suitable aldehyde, such as benzaldehyde, to form the desired alkene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of 4-phenyltetradec-3-en-2-one.
Reduction: Formation of 4-phenyltetradecane-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Phenyltetradec-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Phenyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbut-3-en-2-ol: A shorter chain analog with similar reactivity.
4-Phenyl-3-buten-2-ol: Another analog with a different position of the double bond.
Uniqueness
4-Phenyltetradec-3-en-2-ol stands out due to its longer aliphatic chain, which imparts unique physical and chemical properties, making it more suitable for specific applications in industry and research.
Propriétés
Numéro CAS |
917883-12-6 |
|---|---|
Formule moléculaire |
C20H32O |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
4-phenyltetradec-3-en-2-ol |
InChI |
InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-11-16-20(17-18(2)21)19-14-12-10-13-15-19/h10,12-15,17-18,21H,3-9,11,16H2,1-2H3 |
Clé InChI |
FVPRAWIJVFIBEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=CC(C)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)

